3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that features a pyridine ring, benzimidazole moiety, and multiple methoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,5-pyridinedicarboxylic acid and various substituted benzimidazole derivatives. Key steps in the synthesis could involve:
Esterification: Conversion of carboxylic acid groups to dimethyl esters using methanol and an acid catalyst.
Condensation Reactions: Formation of the benzimidazole ring through condensation of o-phenylenediamine with aldehydes or carboxylic acids.
Substitution Reactions: Introduction of methoxy and hydroxy groups via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of nitro groups to amines using reducing agents like LiAlH4.
Substitution: Electrophilic aromatic substitution to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Catalysts: Acid catalysts for esterification, base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple functional groups allows for interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety, known for their biological activity.
Methoxyphenyl compounds: Compounds with methoxy and hydroxy groups on aromatic rings.
Uniqueness
This compound is unique due to the combination of its structural features, including the pyridine ring, benzimidazole moiety, and multiple functional groups
Properties
CAS No. |
121497-22-1 |
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Molecular Formula |
C33H33N3O8 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
dimethyl 4-[2-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O8/c1-17-28(32(39)43-5)30(29(18(2)34-17)33(40)44-6)20-8-10-22-23(14-20)36(16-19-7-11-24(37)26(13-19)41-3)31(35-22)21-9-12-25(38)27(15-21)42-4/h7-15,30,34,37-38H,16H2,1-6H3 |
InChI Key |
MRPFMJHZCGQXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)N=C(N3CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)OC)C(=O)OC |
Origin of Product |
United States |
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